Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
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Description
Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological activities .
Mode of Action
It has been suggested that it could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This suggests that the compound may interact with these proteins, altering their activity and influencing cellular processes.
Biochemical Pathways
The compound appears to affect the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting the phosphorylation of AKT and S6 proteins, the compound could potentially disrupt these processes, leading to various downstream effects.
Pharmacokinetics
The compound has demonstrated favorable pharmacokinetic properties, with an oral bioavailability of 76.8% . This suggests that the compound is well-absorbed and efficiently distributed within the body, which could enhance its therapeutic potential.
Result of Action
The compound has shown significant antitumor efficacy in vivo without obvious toxicity . This suggests that the compound’s action at the molecular and cellular levels could lead to a reduction in tumor growth.
Properties
IUPAC Name |
methyl 4-[[2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-16-24(34-19-7-5-18(6-8-19)26(30)31-2)23(29)20-9-10-22-21(25(20)33-16)14-28(15-32-22)13-17-4-3-11-27-12-17/h3-12H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWQTDDPFFKBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)OC5=CC=C(C=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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